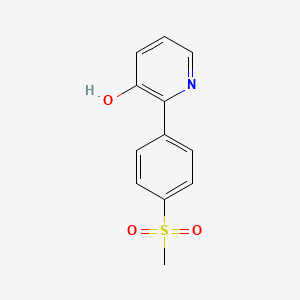
3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% (3-H2-4-TFMPP) is an organic compound with a molecular formula of C9H7F3NO. It is a colorless and volatile liquid with a boiling point of approximately 108°C and a melting point of approximately -43°C. 3-H2-4-TFMPP is a relatively new compound, having been first synthesized in the early 2000s. It has been used in a variety of scientific research applications, including in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of compounds on cells and tissues. It has also been used in the study of the mechanisms of action of certain compounds, such as the inhibition of enzymes. Additionally, 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% has been used in the synthesis of other compounds, such as 4-trifluoromethyl-pyridinium-3-ol and 4-trifluoromethyl-pyridinium-2-ol.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% is not yet fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is believed that the compound may act as an antioxidant, which could explain its ability to reduce oxidative stress in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is believed that the compound may act as an antioxidant, which could explain its ability to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% in laboratory experiments include its low cost, its ready availability, and its relatively low toxicity. Additionally, the compound is relatively stable, making it easy to store and use in experiments. The main limitation of using 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% in laboratory experiments is that the mechanism of action of the compound is not yet fully understood, making it difficult to predict the effects of the compound on cells and tissues.
Orientations Futures
Future research into 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% could focus on further elucidating the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% in drug development and other areas of scientific research. Additionally, further studies could be conducted into the potential toxicity of the compound and its effects on humans and other organisms. Finally, further research could be conducted into the potential uses of 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% in industrial processes and other applications.
Méthodes De Synthèse
3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% is synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4-trifluoromethyl-phenol and pyridine, which yields 2-(4-trifluoromethoxyphenyl)pyridine. This intermediate compound is then reacted with sodium hydroxide and formaldehyde to give 3-hydroxy-2-(4-trifluoromethoxyphenyl)pyridine. The final step involves the distillation of the compound, which yields the desired product in 95% purity.
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-5-3-8(4-6-9)11-10(17)2-1-7-16-11/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZLUDUAGSCACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683143 |
Source


|
| Record name | 2-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
CAS RN |
1261881-29-1 |
Source


|
| Record name | 2-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368398.png)




![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368426.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368431.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368435.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368468.png)
